N-(3-Methoxybenzyl)aniline
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-5-6-12(10-14)11-15-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJLFGPPEXLLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Methoxybenzyl)aniline can be synthesized through various methods, including:
Reductive Amination: This method involves the reaction of 3-methoxybenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-methoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often employs the reductive amination method due to its efficiency and high yield. The process involves large-scale reactors and continuous flow systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxybenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or alkylated benzyl aniline derivatives.
Scientific Research Applications
N-(3-Methoxybenzyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group enhances its ability to participate in various chemical reactions, including hydrogen bonding and π-π interactions. These interactions can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position: Meta vs. Para Methoxy Groups
This positional isomerism affects electronic properties and reactivity:
- Applications : The meta isomer is frequently used in styryl-thiophene derivatives for photochemical studies, while the para isomer is more common in cholinesterase inhibitor research .
Functional Group Variation: Methoxy vs. Nitro
N-(3-Nitrobenzyl)aniline (CAS 3430-70-4) replaces the methoxy group with a nitro group, significantly altering electronic properties:
- Reactivity : The nitro group is strongly electron-withdrawing, reducing the amine’s nucleophilicity compared to the electron-donating methoxy group .
- Synthesis : Nitro analogs are synthesized via nucleophilic substitution or condensation reactions, often requiring harsher conditions than reductive amination .
- Applications : Nitro derivatives are precursors for explosives and dyes, whereas methoxy analogs are used in drug discovery (e.g., as cholinesterase inhibitors) .
| Property | This compound | N-(3-Nitrobenzyl)aniline |
|---|---|---|
| Functional Group | Electron-donating (OMe) | Electron-withdrawing (NO₂) |
| Basicity (pKₐ) | Higher | Lower |
| Typical Use | Pharmaceuticals | Energetic materials |
Structural Complexity: Simple vs. Heterocyclic Derivatives
This compound serves as a precursor for complex heterocycles like 9b () and trans-7 ():
- Pyrazole Derivatives: Reaction with borane-THF yields 9b (77% yield), a trisubstituted pyrazole with morpholinosulfonyl groups, highlighting the parent compound’s adaptability in medicinal chemistry .
Substituent Number: Mono- vs. Poly-methoxy Analogs
N-(3,4,5-Trimethoxybenzyl)aniline (CAS 161957-95-5) features three methoxy groups, enhancing steric and electronic effects:
- Solubility: Increased polarity improves aqueous solubility compared to the mono-methoxy analog .
- Bioactivity : Poly-methoxy derivatives are common in anticancer and antifungal agents due to enhanced binding affinity .
| Property | This compound | N-(3,4,5-Trimethoxybenzyl)aniline |
|---|---|---|
| Substituent Number | 1 methoxy | 3 methoxy |
| LogP | ~2.5 (predicted) | ~1.8 (predicted) |
| Bioactivity | Moderate | High (e.g., antitumor) |
Biological Activity
N-(3-Methoxybenzyl)aniline, an organic compound with the molecular formula C16H17N and a molecular weight of approximately 245.3 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a methoxy group (-OCH₃) attached to a benzyl moiety, which is linked to an aniline structure. This configuration contributes to its unique chemical properties and potential biological activities, including antimicrobial and anti-inflammatory effects.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness varies depending on the concentration and specific microbial strain tested.
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The methoxy group enhances its ability to participate in hydrogen bonding and π-π interactions, influencing its binding affinity to enzymes and receptors. These interactions can modulate biological pathways involved in inflammation and cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Reduces inflammation markers | |
| Cytotoxicity | Induces cell death in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound was compared with standard antibiotics, showing comparable effectiveness against these strains.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest a potential mechanism involving the inhibition of NF-κB signaling pathways, a critical mediator in inflammatory responses.
Q & A
Q. What are the common synthetic routes for N-(3-Methoxybenzyl)aniline, and how do reaction conditions affect yield and purity?
Methodological Answer: this compound is commonly synthesized via reductive amination or alkylation :
- Reductive Amination : A mixture of aniline (1 mmol), 3-methoxybenzaldehyde (1 mmol), and Pd/NiO catalyst (1.1 wt%) under hydrogen at 25°C for 10 h yields 93% product . This method is efficient due to mild conditions and high catalytic activity.
- Alkylation : Similar compounds (e.g., 3-Methoxy-N-(2-methylpropyl)aniline) are synthesized by reacting 3-methoxyaniline with alkyl halides (e.g., 2-methylpropyl bromide) in DMF with K₂CO₃ at elevated temperatures .
Q. Key Factors :
Q. What spectroscopic methods are used to confirm the structure of this compound, and what key spectral features should be observed?
Methodological Answer:
- ¹H NMR : Key signals include δ 4.30 (s, 2H, -CH₂-), δ 3.79 (s, 3H, -OCH₃), and aromatic protons between δ 6.63–7.28 . Cis/trans isomers (e.g., in styryl derivatives) show distinct splitting patterns .
- ¹³C NMR : Methoxy carbons appear at δ ~55 ppm, while aromatic carbons range from δ 110–160 ppm .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 321.1187 for C₂₀H₁₉NOS) ensures molecular integrity .
- IR : Stretching vibrations for N-H (~3400 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Simulations assess binding affinity to targets (e.g., enzymes or receptors). For example, derivatives with methoxy groups show enhanced hydrophobic interactions in protein pockets .
- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-donating methoxy groups) with bioactivity. Parameters like logP and H-bonding capacity are critical .
- MD Simulations : Evaluate stability of ligand-target complexes over time, identifying key residues for interaction .
Case Study : Derivatives modified with thiophene or naphtho groups () exhibit tunable photochemical properties, suggesting applications in optoelectronic or bioactive materials .
Q. What strategies optimize the reductive amination process for synthesizing this compound with high enantiomeric purity?
Methodological Answer:
- Catalyst Tuning : Chiral catalysts (e.g., Pd supported on chiral NiO) can induce asymmetry. Enantioselectivity is monitored via chiral HPLC or CD spectroscopy .
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve stereochemical control compared to protic solvents.
- Temperature Gradients : Lower temperatures (e.g., 0–25°C) reduce racemization during imine formation .
Data-Driven Optimization : HRMS and ¹H NMR coupling constants (e.g., J values for cis/trans isomers) quantify enantiomeric excess .
Q. How do structural modifications influence the physicochemical properties and reactivity of this compound?
Methodological Answer:
- Substituent Position :
- Alkyl Chain Branching : Branched chains (e.g., 2-methylpropyl) improve lipid solubility, critical for membrane penetration in drug candidates .
- Heterocyclic Additions : Thiophene or oxadiazole rings () introduce π-conjugation, affecting UV-Vis absorption and redox properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
